OXi8007 is a water-soluble phosphate prodrug derived from the indole-based compound OXi8006, specifically a 2-aryl-3-aroyl indole. It has been synthesized to enhance the therapeutic properties of its parent compound, particularly in the context of cancer treatment. OXi8007 exhibits significant cytotoxicity against various human cancer cell lines, demonstrating a growth inhibition concentration (GI50) of approximately 36 nM against DU-145 prostate cancer cells . This compound is characterized by its ability to disrupt tumor vasculature, which is crucial for inhibiting tumor growth and metastasis.
The resulting compound retains the structural integrity necessary for its biological activity while allowing for more efficient cellular uptake.
The biological activity of OXi8007 has been extensively studied, revealing its potential as a vascular disrupting agent (VDA). Notable findings include:
The synthesis of OXi8007 follows a multi-step process that includes:
This synthetic pathway ensures high yields and purity of the final product.
OXi8007 has promising applications in oncology due to its unique mechanisms of action:
Several compounds share structural similarities with OXi8007, particularly those within the class of vascular disrupting agents. Below are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Combretastatin A4 | Natural Product | Known for potent VDA activity; used in clinical trials. |
CA4P (Combretastatin A4 Phosphate) | Prodrug | Water-soluble form enhancing bioavailability. |
OXi8006 | Parent Compound | Strong inhibitor of tubulin assembly; less soluble than OXi8007. |
ZD6126 | Synthetic VDA | Targets tumor vasculature but has different pharmacokinetics. |
OXi8007 stands out due to its enhanced water solubility compared to its parent compound OXi8006 and other similar agents like Combretastatin A4. This property potentially allows for better systemic delivery and efficacy in treating solid tumors while minimizing adverse effects associated with traditional chemotherapeutics.
OXi8007 represents a sophisticated water-soluble phosphate prodrug derived from the indole-based compound OXi8006 [1] [2]. The molecular formula C26H24NNa2O10P corresponds to a molecular weight of 587.42 grams per mole [1] [3] [4]. The systematic chemical name for OXi8007 is methanone, 6-methoxy-2-[4-methoxy-3-(phosphonooxy)phenyl]-1H-indol-3-yl-, sodium salt (1:2) [4].
The compound features a complex indole-based molecular scaffold comprising several key structural components. The core structure consists of a 6-methoxyindole ring system substituted at position 2 with a 4-methoxy-3-phosphonooxyphenyl group and at position 3 with a 3,4,5-trimethoxybenzoyl moiety [2] [5]. The phosphate group is present as a disodium salt, which confers the enhanced water solubility characteristic that distinguishes OXi8007 from its parent compound OXi8006 [1] [2].
Nuclear magnetic resonance spectroscopic analysis provides detailed structural confirmation of OXi8007. The proton nuclear magnetic resonance spectrum recorded in deuterated water at 500 megahertz reveals characteristic aromatic proton signals at chemical shifts of 8.03 parts per million (doublet, coupling constant 9.0 hertz), 7.71 parts per million (multiplet), 7.21 parts per million (doublet, coupling constant 2.0 hertz), 7.03 parts per million (double doublet, coupling constants 9.0 and 2.5 hertz), 6.93 parts per million (singlet, 2 protons), 6.67 parts per million (doublet, coupling constant 8.5 hertz), and 6.63 parts per million (double doublet, coupling constants 9.0 and 2.0 hertz) [5]. The carbon-13 nuclear magnetic resonance spectrum displays signals at 195.1, 156.3, 151.7, 150.5, 150.4, 147.7, 142.8, 139.7, 136.6, 135.4, 125.8, 123.8, 122.2, 121.5, 120.4, 111.7, 111.2, 107.8, 94.5, 60.8, 56.1, 55.8, and 55.7 parts per million [5]. The phosphorus-31 nuclear magnetic resonance spectrum shows a single signal at 0.57 parts per million, confirming the presence of the phosphate moiety [5].
OXi8007 exhibits distinctive physical and chemical properties that facilitate its application as a pharmaceutical compound. The substance appears as an off-white to light yellow solid under standard conditions [4]. The compound demonstrates excellent solubility in dimethyl sulfoxide at a concentration of 90 milligrams per milliliter, equivalent to 153.21 millimolar [1]. Most importantly, OXi8007 displays high water solubility due to its disodium phosphate salt structure, a property that represents a significant improvement over its parent compound OXi8006 [1] [2] [6].
The topological polar surface area of OXi8007 is calculated to be 123.77 square angstroms, with a logarithmic partition coefficient of 4.796, indicating moderate lipophilicity despite the presence of the hydrophilic phosphate group [7]. The molecule contains 10 hydrogen bond acceptors and 1 hydrogen bond donor, with 12 rotatable bonds contributing to its conformational flexibility [7].
Pharmacokinetic studies in tumor-bearing mice have revealed important characteristics regarding the compound distribution and metabolism. Following intraperitoneal administration at 250 milligrams per kilogram, OXi8007 reaches maximum concentration in tumors within 1 hour, with plasma concentrations of approximately 450 micrograms per milliliter that decrease to 10 micrograms per milliliter within 4 hours [8]. The plasma half-life of OXi8007 is 49 minutes, while the half-life of its active metabolite OXi8006 is 119 minutes [8]. Tissue concentrations are approximately 100-fold lower than plasma levels, but the 15 nanograms per milligram concentration in tumors corresponds to approximately 32 micromolar, which exceeds the inhibitory concentration required for biological activity [8].
The relationship between OXi8007 and OXi8006 exemplifies the strategic application of prodrug technology to overcome pharmaceutical limitations. OXi8006, with molecular formula C26H26NO7 and molecular weight 464.17 grams per mole, serves as the active parent compound that directly inhibits tubulin polymerization with an inhibitory concentration (IC50) of 1.1 ± 0.04 micromolar [2] [5]. However, OXi8006 suffers from limited water solubility due to its free phenolic hydroxyl group, which restricts its bioavailability and therapeutic utility [6].
OXi8007 was specifically designed to address this solubility limitation by converting the problematic phenolic hydroxyl group into a disodium phosphate ester [2] [5]. This chemical modification transforms the poorly soluble OXi8006 into the highly water-soluble OXi8007, while preserving the essential structural features required for biological activity [1] [2]. Remarkably, OXi8007 retains significant tubulin polymerization inhibitory activity with an IC50 of 4.2 ± 0.1 micromolar, representing only a modest 4-fold reduction in potency compared to the parent compound [5]. This retention of activity is unusual for phosphate prodrugs of tubulin inhibitors, as most such derivatives, including combretastatin A-4 phosphate, show greatly diminished or negligible activity in cell-free tubulin assembly assays [5].
The cytotoxicity profiles of both compounds against human cancer cell lines demonstrate their therapeutic potential. OXi8006 exhibits growth inhibition (GI50) values of 35.6 nanomolar against DU-145 prostate cancer cells, while OXi8007 shows comparable activity with GI50 values of 29.7 nanomolar against the same cell line [5]. In colchicine binding competition assays, OXi8006 demonstrates 75% inhibition at 5 micromolar concentration, while OXi8007 shows 26% inhibition at the same concentration [5]. The conversion of OXi8007 to OXi8006 occurs in vivo through the action of nonspecific phosphatase enzymes that are abundantly present in biological systems [6].
The development of OXi8007 follows established principles of phosphate prodrug design that have been refined over decades of pharmaceutical research. Phosphate prodrugs are specifically designed to address the challenge of delivering charged or poorly permeable compounds across biological membranes [9] [10]. The strategy involves temporarily masking problematic functional groups with phosphate esters that can be removed by enzymatic hydrolysis once the compound reaches its target site [9] [11].
The selection of a disodium phosphate ester for OXi8007 represents a carefully considered approach to balance several critical factors. The phosphate group provides the necessary water solubility for pharmaceutical formulation and administration while remaining sufficiently stable during storage and transport [11] [10]. The disodium salt form ensures complete ionization at physiological pH, maximizing solubility while facilitating recognition by phosphatase enzymes [9] [10].
The mechanism of prodrug activation involves enzymatic cleavage of the phosphate ester bond by nonspecific phosphatases present throughout the body [6] [10]. These enzymes hydrolyze the phosphate-oxygen bond, releasing inorganic phosphate and regenerating the active phenolic compound OXi8006 [6] [10]. This activation process is particularly efficient in tumor tissues, where enhanced vascular permeability allows accumulation of the prodrug, and elevated phosphatase activity facilitates conversion to the active form [6].
The design of OXi8007 also incorporates considerations for minimizing toxic byproducts from the activation process. The release of inorganic phosphate and sodium ions poses minimal toxicological concerns, as these are normal physiological components [11] [10]. This contrasts with other prodrug strategies that may generate formaldehyde, pivalic acid, or other potentially harmful metabolites [10].
The choice of protecting the phenolic hydroxyl group specifically addresses the structure-activity relationships identified for indole-based tubulin inhibitors [5] [12]. The phenolic hydroxyl in OXi8006 appears to be positioned outside the critical binding region of the colchicine site on tubulin, allowing for modification without complete loss of activity [5]. This unique positioning explains why OXi8007 retains significant tubulin inhibitory activity even with the bulky phosphate group attached [5].
The stability characteristics of OXi8007 have been optimized for pharmaceutical storage and handling requirements. The compound is recommended for storage at 4 degrees Celsius in sealed containers, protected from moisture and light [1] [4]. Under these conditions, the compound maintains its chemical integrity and biological activity over extended periods [1].
The storage recommendations align with standard pharmaceutical guidelines for temperature-sensitive compounds. Long-term stability studies typically employ storage at 4 degrees Celsius, while accelerated testing is conducted at 40 degrees Celsius with 75% relative humidity for 6 months to predict long-term behavior [13] [14] [15]. Intermediate testing conditions of 30 degrees Celsius with 65% relative humidity for 6 months provide additional stability data [13] [14].
The requirement for protection from light addresses the potential photodegradation of the indole chromophore and other aromatic systems within the molecule [13] [16]. Indole compounds can undergo various photochemical reactions, including oxidation and ring-opening processes, which would compromise the biological activity of OXi8007 [17]. The sealed storage requirement prevents moisture uptake, which could lead to hydrolysis of the phosphate ester bond and premature activation of the prodrug [13] [14].
The excellent water solubility of OXi8007 facilitates various pharmaceutical formulations. Unlike many anticancer compounds that require complex solubilization systems, OXi8007 can be formulated in simple aqueous solutions [1] [3]. This property significantly simplifies manufacturing processes and reduces the need for potentially toxic co-solvents or surfactants commonly used with poorly soluble drugs [1].
The solubility characteristics also enable parenteral administration routes that would be impossible with the parent compound OXi8006 [6] [8]. Pharmacokinetic studies demonstrate that OXi8007 can be administered intraperitoneally in aqueous solution, achieving therapeutic concentrations in target tissues [8]. The compound shows preferential distribution to tumor tissues compared to normal tissues, with concentrations in most normal tissues being approximately 100-fold lower than plasma levels [8].